molecular formula C12H23ClN2O2 B2547201 tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride CAS No. 2031260-93-0

tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride

Cat. No.: B2547201
CAS No.: 2031260-93-0
M. Wt: 262.78
InChI Key: GRVADUPGAADKKC-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is the reaction of a suitable bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents for various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate hydrochloride

  • Tert-butyl N-({2-azabicyclo[2.2.2]octan-4-yl}methyl)carbamate

Uniqueness: Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride is unique due to its specific structural features, such as the position of the bicyclic ring and the tert-butyl carbamate group. These features influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVADUPGAADKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1NC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-93-0
Record name tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride
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